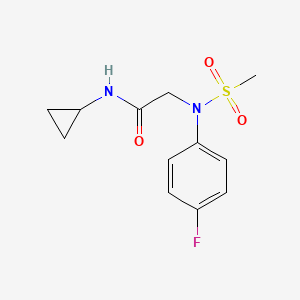
N~1~-cyclopropyl-N~2~-(4-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~1~-cyclopropyl-N~2~-(4-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide is a chemical compound that has been widely studied for its potential therapeutic applications. It belongs to a class of compounds known as glycine transporter inhibitors, which are being investigated for their ability to treat a range of neurological and psychiatric disorders.
Mechanism of Action
The mechanism of action of N~1~-cyclopropyl-N~2~-(4-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide involves the inhibition of glycine transporters, which are responsible for the reuptake of glycine in the brain. This results in increased levels of glycine in the synaptic cleft, which enhances the activity of NMDA receptors. NMDA receptors are involved in synaptic plasticity and cognitive function, and their activation has been shown to improve symptoms of depression and anxiety.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. It increases the levels of glycine in the synaptic cleft, which enhances the activity of NMDA receptors. This results in improved synaptic plasticity and cognitive function. It has also been shown to reduce symptoms of depression and anxiety in preclinical studies.
Advantages and Limitations for Lab Experiments
The advantages of using N~1~-cyclopropyl-N~2~-(4-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide in lab experiments include its ability to enhance the activity of NMDA receptors, which are involved in synaptic plasticity and cognitive function. It has also been shown to reduce symptoms of depression and anxiety in preclinical studies. The limitations of using this compound in lab experiments include its potential toxicity and the need for further research to determine its safety and efficacy in humans.
Future Directions
There are several future directions for the study of N~1~-cyclopropyl-N~2~-(4-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide. One direction is to investigate its potential therapeutic applications in other neurological and psychiatric disorders, such as Alzheimer's disease and bipolar disorder. Another direction is to optimize the synthesis method to improve the yield and purity of the final product. Further research is also needed to determine the safety and efficacy of this compound in humans.
Synthesis Methods
The synthesis of N~1~-cyclopropyl-N~2~-(4-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide involves several steps. The first step is the reaction of 4-fluorobenzenesulfonyl chloride with cyclopropylamine to form N-cyclopropyl-4-fluorobenzenesulfonamide. The second step involves the reaction of N-cyclopropyl-4-fluorobenzenesulfonamide with N-methylglycine to form this compound. The synthesis method has been optimized to improve the yield and purity of the final product.
Scientific Research Applications
N~1~-cyclopropyl-N~2~-(4-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide has been studied for its potential therapeutic applications in a range of neurological and psychiatric disorders, including depression, anxiety, and schizophrenia. It acts as a glycine transporter inhibitor, which enhances the activity of NMDA receptors in the brain. This mechanism of action has been shown to improve cognitive function and reduce symptoms of depression and anxiety in preclinical studies.
properties
IUPAC Name |
N-cyclopropyl-2-(4-fluoro-N-methylsulfonylanilino)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15FN2O3S/c1-19(17,18)15(8-12(16)14-10-4-5-10)11-6-2-9(13)3-7-11/h2-3,6-7,10H,4-5,8H2,1H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVTLVWLXMQKHGO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N(CC(=O)NC1CC1)C2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

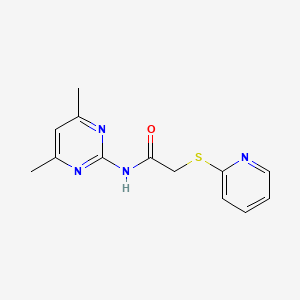

![8-methoxy-6-oxo-6H-benzo[c]chromen-3-yl 2-furoate](/img/structure/B5862945.png)
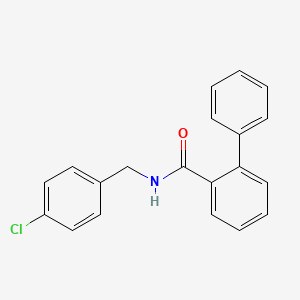
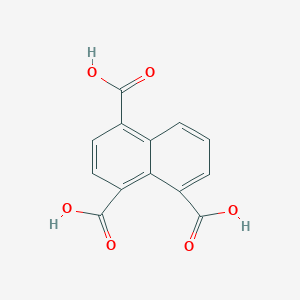
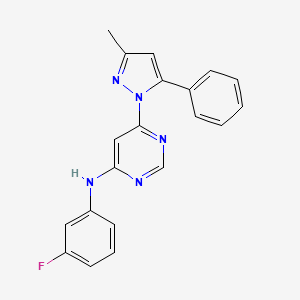
![1-({4-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]phenyl}sulfonyl)piperidine](/img/structure/B5862994.png)
![N'-{[(2-methoxyphenyl)acetyl]oxy}-2-(1-naphthyl)ethanimidamide](/img/structure/B5863001.png)
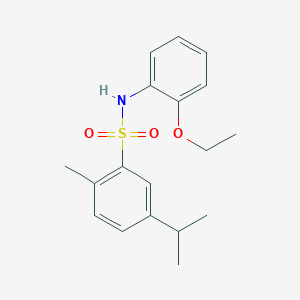
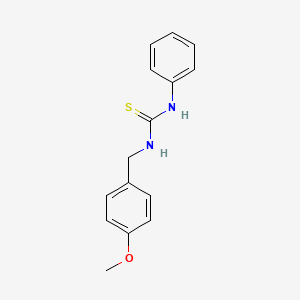


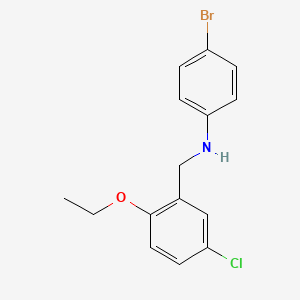
![N'-(2-bromo-3-phenyl-2-propen-1-ylidene)-2-[(1-ethyl-1H-benzimidazol-2-yl)thio]acetohydrazide](/img/structure/B5863031.png)